5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Catalog No.
S575291
CAS No.
479-30-1
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

CAS Number

479-30-1

Product Name

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

IUPAC Name

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14)

InChI Key

LVJJEIJOKPHQOU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O

Synonyms

Ichiba Acid

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O

The exact mass of the compound 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Precursor to Vitamin B6 Synthesis:

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate) serves as a crucial intermediate in the synthesis of vitamin B6 (pyridoxine) []. Studies have explored various methods for its reduction to pyridoxine, with silane-based reagents demonstrating promising results []. These findings contribute to the development of alternative pathways for vitamin B6 production, potentially leading to improved efficiency and cost-effectiveness.

Investigation of Tautomerization:

The compound exhibits a phenomenon called tautomerization, where it exists in two different forms that are rapidly interconverting. These forms are 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate. Research in this area delves into the factors influencing the equilibrium between these tautomers and their impact on the overall properties of the molecule.

Potential Applications in Drug Discovery:

The pyridinedicarboxylate scaffold, present in 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid, is a common structural motif found in various biologically active compounds []. This has led to investigations exploring the potential of this molecule or its derivatives as lead structures for drug discovery.

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a pyridinecarboxylic acid characterized by its hydroxyl and carboxyl functional groups. This compound is a derivative of cinchomeronic acid and is classified as a monohydroxypyridine. Its molecular formula is C_8H_9O_5N, and it has a molecular weight of approximately 185.16 g/mol. The compound exhibits a complex structure that allows for various chemical interactions and biological activities, making it a subject of interest in both organic chemistry and pharmacology .

HMPD itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to vitamin B6, which plays a crucial role in various cellular processes. Vitamin B6 acts as a coenzyme for over 100 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and carbohydrate and lipid metabolism [].

Typical of carboxylic acids and pyridines:

  • Decarboxylation: Under certain conditions, the carboxyl groups can be removed to yield simpler derivatives.
  • Esterification: Reacting with alcohols can produce esters, which are often more soluble in organic solvents.
  • Reduction: The hydroxyl group can be reduced to yield various alcohol derivatives.
  • Oxidation: The compound may also undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or ketones .

Research indicates that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Enzyme Inhibition: The compound may inhibit certain enzymes, which could have implications for metabolic pathways related to diseases such as diabetes and cancer.
  • Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders .

Several methods are available for synthesizing 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid:

  • Multi-step Synthesis:
    • Starting from pyridine derivatives, the synthesis involves multiple steps including methylation and carboxylation.
  • Direct Synthesis from Precursors:
    • Utilizing specific reagents that can introduce hydroxyl and carboxyl groups directly onto the pyridine ring.
  • Biological Synthesis:
    • Certain microorganisms can produce this compound through metabolic pathways, offering an eco-friendly alternative for its synthesis .

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid has various applications across different fields:

  • Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
  • Agriculture: The compound may serve as a biopesticide or growth enhancer due to its biological activity.
  • Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds .

Interaction studies reveal that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can interact with various biological molecules:

  • Protein Binding: Research indicates that it can bind to specific proteins, influencing their activity and stability.
  • Metabolic Pathways: It may affect key metabolic pathways by interacting with enzymes involved in energy metabolism and detoxification processes .

Several compounds share structural similarities with 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cinchomeronic AcidParent compound; contains similar ringsPrecursor to 5-hydroxy derivatives
5-Hydroxy-pyridine-2-carboxylic AcidContains hydroxyl and carboxyl groupsDifferent position of functional groups
6-Methylpyridine-3-carboxylic AcidMethylated pyridine derivativeLacks the additional carboxylic group
2-Pyridinecarboxylic AcidSimpler structure with fewer functional groupsUsed in various industrial applications

The uniqueness of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid lies in its specific arrangement of hydroxyl and carboxyl groups on the pyridine ring, which enhances its biological activity compared to other similar compounds .

Physical Description

Solid

XLogP3

0.5

UNII

60H2Q57ICL

Other CAS

479-30-1

Wikipedia

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Dates

Last modified: 04-14-2024

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